molecular formula C15H13N3O5 B3019760 N1-(3-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide CAS No. 899978-62-2

N1-(3-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide

Cat. No. B3019760
CAS RN: 899978-62-2
M. Wt: 315.285
InChI Key: LLWPVIDCLPDPFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-nitrophenyl)cinnamamide, a compound related to N1-(3-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide, was achieved and its crystal structure was determined through single-crystal X-ray diffraction analysis. The compound was found to crystallize in the monoclinic space group P21/n, with specific unit cell dimensions provided. The structure was refined using atomic scattering factors and compared with structures obtained from Hirshfeld Atom Refinement and Density Functional Theory geometry optimizations .

Molecular Structure Analysis

The molecular structure of N-(3-nitrophenyl)cinnamamide was elucidated using X-ray diffraction, which is a technique that could similarly be applied to N1-(3-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide. The crystal packing of the compound was determined at 150 K using MoKα radiation, which is a common practice in structural analysis of organic compounds. The detailed unit cell dimensions and space group information provide insight into the molecular arrangement within the crystal lattice .

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of N1-(3-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide, the synthesis and characterization of related compounds suggest that similar analytical techniques could be used to study its reactivity. For instance, the use of NMR spectroscopy and IR analysis, as mentioned in the study of N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides, could provide valuable information about the electronic interactions and possible conformations of the oxalamide derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-(3-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide can be inferred from the studies on related compounds. For example, the 1H NMR and IR analyses of N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides revealed the existence of diastereomers and their conformations. These techniques could be applied to determine the presence of diastereomers, conformers, and intramolecular hydrogen bonds in N1-(3-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide. Additionally, the impact of solvent polarity on the conformational equilibrium could be a point of interest for the physical properties of the oxalamide compound .

properties

IUPAC Name

N'-(3-methoxyphenyl)-N-(3-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c1-23-13-7-3-5-11(9-13)17-15(20)14(19)16-10-4-2-6-12(8-10)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWPVIDCLPDPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide

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